Phosphocholine
Overview
Description
Phosphocholine is a zwitterionic molecule that plays a crucial role in the synthesis of phosphatidylcholine in tissues. It is formed through a reaction catalyzed by choline kinase, which converts adenosine triphosphate and choline into this compound and adenosine diphosphate . This compound is found in various biological sources, including lecithin and hen’s eggs . It is also involved in post-translational modifications in nematodes and human placentas to suppress immune responses .
Preparation Methods
Phosphocholine can be synthesized through several methods. One common approach involves the acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine as a catalyst . This reaction is typically carried out in a mixture of benzene and dimethylsulfoxide at 40-42°C for 2-5 hours . Another method involves the preparation of unsaturated phosphatidylcholines by reacting sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide in dimethylsulfoxide at 17°C .
Chemical Reactions Analysis
Phosphocholine undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution: this compound can participate in substitution reactions, particularly in the presence of phospholipases.
Hydrolysis: This compound can be hydrolyzed to choline by this compound phosphatase.
Scientific Research Applications
Phosphocholine has a wide range of scientific research applications:
Mechanism of Action
Phosphocholine exerts its effects through several mechanisms:
Synthesis of Phosphatidylcholine: This compound is a precursor in the synthesis of phosphatidylcholine, a major component of cell membranes.
Immune Response Modulation: This compound is involved in the suppression of immune responses through post-translational modifications.
Energy Balance and Amino Acid Supply: During erythropoiesis, this compound metabolism is essential for adenosine triphosphate production and amino acid supply.
Comparison with Similar Compounds
Phosphocholine is similar to other choline derivatives, such as:
Choline: A quaternary ammonium cation that is a precursor to this compound and acetylcholine.
Phosphatidylcholine: A phospholipid that contains this compound as its polar head group.
Glycerothis compound: A water-soluble metabolite of phosphatidylcholine.
This compound is unique in its role as an intermediate in the synthesis of phosphatidylcholine and its involvement in immune response modulation .
Properties
IUPAC Name |
trimethyl(2-phosphonooxyethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSONZFOIEMCP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO4P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861727 | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phosphorylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3616-04-4 | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorylcholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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